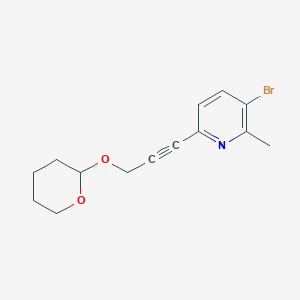
4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine is an organic compound that features borate and sulfonamide groups. This compound is notable for its high stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Métodos De Preparación
The synthesis of 4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine typically involves nucleophilic and amidation reactions. The synthetic route often includes the reaction of 2-methoxy-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with morpholine and a sulfonyl chloride to yield the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Aplicaciones Científicas De Investigación
4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: The compound is utilized in the development of enzyme inhibitors and specific ligand drugs.
Industry: The compound is employed in the synthesis of novel copolymers with unique optical and electrochemical properties
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine involves its interaction with molecular targets through its borate and sulfonamide groups. The negative charges around the oxygen atoms in the sulfonamide group make it a potential site for nucleophilic attack. This interaction can inhibit enzyme activity or alter molecular pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine include:
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane These compounds share similar boronic ester groups but differ in their additional functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of borate and sulfonamide groups, providing a distinct set of chemical properties and potential applications .
Propiedades
Fórmula molecular |
C16H25BN2O6S |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine |
InChI |
InChI=1S/C16H25BN2O6S/c1-15(2)16(3,4)25-17(24-15)12-10-13(14(22-5)18-11-12)26(20,21)19-6-8-23-9-7-19/h10-11H,6-9H2,1-5H3 |
Clave InChI |
DFLWILPQBOMBFU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)








![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)

